Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate
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Overview
Description
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of enoate esters. It is characterized by the presence of a thiophene ring substituted with a phenyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene derivatives and phenyl-substituted compounds. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different positions on the thiophene ring.
Enoate Esters: Compounds with similar ester groups but different substituents on the carbon chain
Properties
CAS No. |
923261-76-1 |
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Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C16H16O2S/c1-2-18-16(17)10-6-9-15-11-14(12-19-15)13-7-4-3-5-8-13/h3-8,10-12H,2,9H2,1H3 |
InChI Key |
ZRRPYVKLQBUZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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